N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide
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Overview
Description
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a pentenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the attachment of the oxolan ring and the pentenamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Guanosine: A nucleoside with a similar purine base but different sugar moiety.
Adenosine: Another nucleoside with a purine base, known for its role in cellular energy transfer.
2-Thioadenosine: A derivative of adenosine with a sulfur atom, used in medicinal chemistry.
Uniqueness
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its combination of a purine base with a pentenamide group provides distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
173346-59-3 |
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Molecular Formula |
C15H19N5O5 |
Molecular Weight |
349.34 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide |
InChI |
InChI=1S/C15H19N5O5/c1-2-3-4-10(23)17-15-18-13-12(14(24)19-15)16-7-20(13)11-5-8(22)9(6-21)25-11/h2,7-9,11,21-22H,1,3-6H2,(H2,17,18,19,23,24)/t8-,9+,11+/m0/s1 |
InChI Key |
QSDRVOSIMAYNSQ-IQJOONFLSA-N |
Isomeric SMILES |
C=CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
C=CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Origin of Product |
United States |
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